![molecular formula C30H50N2O4 B14257187 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan CAS No. 313514-37-3](/img/structure/B14257187.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a hexadecyloxy group attached to a hydroxypropyl chain, which is further linked to an L-tryptophan moiety. This compound is of interest due to its potential biological activities and its role in the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan typically involves the following steps:
Preparation of Hexadecyloxy Intermediate: The initial step involves the preparation of the hexadecyloxy intermediate through the reaction of hexadecanol with an appropriate halogenating agent, such as thionyl chloride, to form hexadecyl chloride. This intermediate is then reacted with a hydroxypropyl derivative to form the hexadecyloxypropyl intermediate.
Coupling with L-Tryptophan: The hexadecyloxypropyl intermediate is then coupled with L-tryptophan using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan involves its interaction with specific molecular targets and pathways. The compound is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in regulating gene expression and protein synthesis.
Comparación Con Compuestos Similares
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan can be compared with other similar compounds, such as:
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar structure but with different functional groups.
N-(3-(Hexadecyloxy)-2-methoxypropyl)-3-(hydroxymethyl)pyridinium: Contains a pyridinium moiety instead of L-tryptophan.
2-(Hexadecyloxy)-1,3-propanediol: Lacks the tryptophan moiety and has different biological activities.
The uniqueness of this compound lies in its specific structural features and potential biological activities, which distinguish it from other similar compounds.
Propiedades
Número CAS |
313514-37-3 |
|---|---|
Fórmula molecular |
C30H50N2O4 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-36-24-26(33)23-32-29(30(34)35)21-25-22-31-28-19-16-15-18-27(25)28/h15-16,18-19,22,26,29,31-33H,2-14,17,20-21,23-24H2,1H3,(H,34,35)/t26?,29-/m0/s1 |
Clave InChI |
GEFSNCRQOBFECB-BTMGADRYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CNC(CC1=CNC2=CC=CC=C21)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
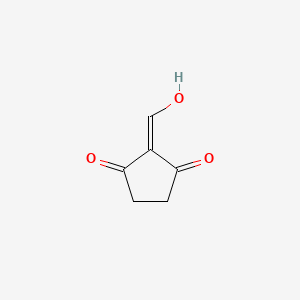
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

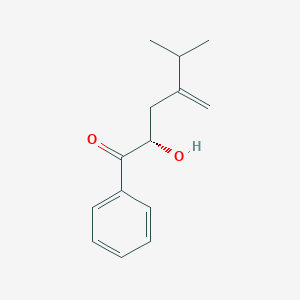
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
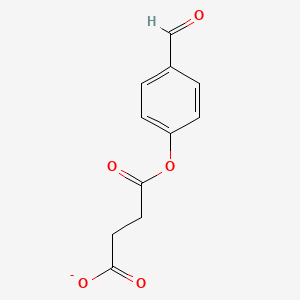
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
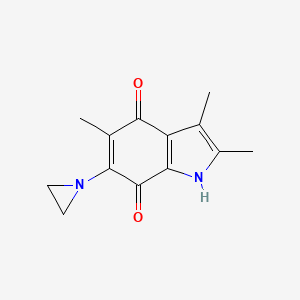
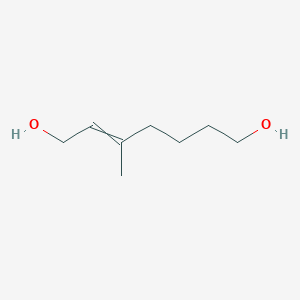
![2-[4-(Dimethylamino)phenyl]cyclobutane-1-carbaldehyde](/img/structure/B14257182.png)
